3,4,6-Tri-O-acetil-L-glucal

Descripción general

Descripción

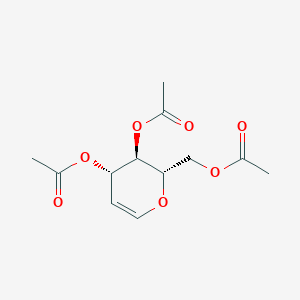

3,4,6-Tri-O-acetyl-L-glucal, also known as 1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol triacetate, is the acetate protected cyclic enol-ether (glycal) of D-glucose . It is a building block useful in the synthesis of a range of carbohydrates . The molecular formula is C12H16O7 and the molecular weight is 272.25 .

Synthesis Analysis

3,4,6-Tri-O-acetyl-L-glucal is used in various synthesis processes. For instance, it is used in the Ferrier rearrangement of acetylated glucal . It is also used in the synthesis of a 16-membered macrolactone natural product (−)-A26771B . Another synthesis method involves the use of a Zn/AcOH/AcONa/CuSO4 mixture .Molecular Structure Analysis

The molecular structure of 3,4,6-Tri-O-acetyl-L-glucal is characterized by a cyclic vinyl ether, which is extensively substituted . The InChI string representation isInChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12+/m0/s1 . Chemical Reactions Analysis

As an alkene, a glycal can undergo electrophilic addition across the double bond to introduce halogens and epoxides or be used to generate deoxy monosaccharides . 3,4,6-Tri-O-acetyl-D-glucal can undergo a Ferrier rearrangement with an alcohol and Lewis acid to give a 2,3-unsaturated product .Physical And Chemical Properties Analysis

3,4,6-Tri-O-acetyl-L-glucal appears as a crystalline powder . It is soluble in chloroform and ethanol, but insoluble in water . The exact mass is 272.08960285 g/mol .Aplicaciones Científicas De Investigación

Síntesis de Oligosacáridos

3,4,6-Tri-O-acetil-D-glucal: es un valioso bloque de construcción en la síntesis de oligosacáridos . Se utiliza en métodos de síntesis tanto en solución como en fase sólida. Este compuesto es particularmente útil para construir estructuras de carbohidratos complejas que se encuentran en la superficie de las células y desempeñan funciones críticas en procesos biológicos como el reconocimiento célula-célula y la señalización.

Preparación de D-Arabino-Hexenitol

Este químico sirve como precursor en la preparación de D-arabino-1,5-anhidro-2-desoxi-hex-1-enitol . Este compuesto es de interés debido a sus posibles aplicaciones en química medicinal, particularmente como material de partida para la síntesis de agentes antivirales.

Mecanismo De Acción

Target of Action

3,4,6-Tri-O-acetyl-L-glucal is a pivotal compound used extensively in the synthesis of a wide range of carbohydrate derivatives . It is a building block for the synthesis of oligosaccharides in both solution and solid-phase . It is also used in the preparation of D-arabino-1,5-anhydro-2-deoxy-hex-1-enitol .

Mode of Action

3,4,6-Tri-O-acetyl-L-glucal, also known as a glycal, is an unsaturated sugar derivative in which the double bond engages the anomeric carbon atom . This structure allows for regio- and stereoselective transformations, directly or indirectly related to glycosylation . It can undergo electrophilic addition across the double bond to introduce halogens and epoxides or be used to generate deoxy monosaccharides . It can also undergo a Ferrier rearrangement with an alcohol and Lewis acid to give a 2,3-unsaturated product .

Biochemical Pathways

The biochemical pathways affected by 3,4,6-Tri-O-acetyl-L-glucal are primarily those involved in the synthesis of carbohydrates. It plays a crucial role in the synthesis of 2-deoxy sugars and oligosaccharides , and also serves as precursors of C-glycosyl compounds .

Result of Action

The molecular and cellular effects of 3,4,6-Tri-O-acetyl-L-glucal’s action are seen in the wide range of carbohydrate derivatives it helps synthesize . These derivatives have applications in various fields, including drug discovery, due to the role of glycoconjugates in biological recognition and signal transduction processes .

Action Environment

The action, efficacy, and stability of 3,4,6-Tri-O-acetyl-L-glucal can be influenced by various environmental factors. For instance, the presence of a Lewis acid can trigger a Ferrier rearrangement . .

Safety and Hazards

Direcciones Futuras

3,4,6-Tri-O-acetyl-L-glucal is being used in chemical and enzymatic synthesis of complex carbohydrates and in the synthesis of C-oligosaccharides and glycoproteins . There is an increased interest in exploring carbohydrate scaffolds in drug discovery as a consequence of identifying the role of glycoconjugates in biological recognition and signal transduction processes . An interesting enzymatic deprotection strategy has been applied to 3,4,6-tri-O-acetyl-d-glucal, which is operationally simple, easy to scale-up, and the biocatalyst might be effortlessly recycled from the reaction mixture .

Análisis Bioquímico

Biochemical Properties

3,4,6-Tri-O-acetyl-L-glucal plays a significant role in biochemical reactions, particularly in the synthesis of oligosaccharides and glycosides. It acts as a building block for the synthesis of 2-azido- and 2-deoxy-L-glucoses and 1,2-epoxides . The compound interacts with various enzymes and proteins, including glycosyltransferases and glycosidases, which facilitate the transfer of sugar moieties and the hydrolysis of glycosidic bonds, respectively. These interactions are crucial for the formation and modification of complex carbohydrates.

Molecular Mechanism

The molecular mechanism of 3,4,6-Tri-O-acetyl-L-glucal involves its interaction with various biomolecules, including enzymes and proteins. . This reactivity enables the compound to participate in the synthesis of deoxy monosaccharides and other carbohydrate derivatives. Additionally, 3,4,6-Tri-O-acetyl-L-glucal can undergo Ferrier rearrangement with an alcohol and Lewis acid to produce 2,3-unsaturated products .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4,6-Tri-O-acetyl-L-glucal can change over time due to its stability and degradation. The compound is generally stable when stored at temperatures below -15°C . Over time, it may undergo hydrolysis, leading to the formation of acetic acid and L-glucal. Long-term studies have shown that 3,4,6-Tri-O-acetyl-L-glucal can have sustained effects on cellular function, particularly in the context of glycosylation and carbohydrate metabolism.

Dosage Effects in Animal Models

The effects of 3,4,6-Tri-O-acetyl-L-glucal in animal models vary with different dosages. At low doses, the compound can be incorporated into glycoproteins and glycolipids without causing significant toxicity. At higher doses, 3,4,6-Tri-O-acetyl-L-glucal may exhibit toxic effects, including cytotoxicity and disruption of cellular metabolism . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels.

Metabolic Pathways

3,4,6-Tri-O-acetyl-L-glucal is involved in various metabolic pathways, particularly those related to carbohydrate metabolism. The compound can be metabolized by glycosyltransferases and glycosidases, leading to the formation of complex carbohydrates and glycosides . Additionally, 3,4,6-Tri-O-acetyl-L-glucal can influence metabolic flux and metabolite levels by altering the activity of key enzymes involved in carbohydrate metabolism.

Transport and Distribution

Within cells and tissues, 3,4,6-Tri-O-acetyl-L-glucal is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in various cellular compartments. The transport and distribution of 3,4,6-Tri-O-acetyl-L-glucal are essential for its incorporation into glycoproteins and glycolipids, which are critical for cell signaling and function .

Subcellular Localization

The subcellular localization of 3,4,6-Tri-O-acetyl-L-glucal is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its effects on glycosylation and carbohydrate metabolism. These localization patterns are crucial for the compound’s activity and function within the cell .

Propiedades

IUPAC Name |

[(2S,3R,4S)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPWGHLVUPBSLP-SDDRHHMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]1[C@@H]([C@H](C=CO1)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

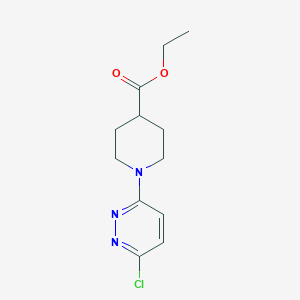

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,5,7,7-Tetramethyl-4-oxido-3-phenylfuro[3,4-e][1,2,4]triazin-4-ium](/img/structure/B1311102.png)

![2-Propenal, 2-methyl-3-[4-(1-methylethyl)phenyl]-](/img/structure/B1311114.png)